N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that features a complex structure incorporating a chlorobenzyl group, a furan ring, and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps:
Formation of the chlorobenzyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Introduction of the furan ring: The furan ring is introduced through a reaction involving furan-2-carbaldehyde and an appropriate reagent to form the furan-2-yl intermediate.
Formation of the morpholinoethyl group: This step involves the reaction of morpholine with an appropriate alkylating agent to form the morpholinoethyl intermediate.
Coupling reaction: The final step involves the coupling of the chlorobenzyl, furan-2-yl, and morpholinoethyl intermediates with oxalyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Benzyl derivatives such as benzyl alcohol.
Substitution: Substituted benzyl derivatives such as benzylamine.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-piperidinoethyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-pyrrolidinoethyl)oxalamide
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a chlorobenzyl moiety, a furan ring, and an oxalamide group. These structural components suggest a variety of pharmacological properties that may be beneficial in treating various diseases.
Molecular Structure and Properties
The molecular formula of this compound can be represented as C19H22ClN3O3 with a molecular weight of approximately 396.84 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its molecular conformation and interactions with biological targets.
The mechanism of action for this compound is hypothesized based on its structural features. The presence of the furan ring and the oxalamide group may facilitate interactions with specific biological targets, potentially modulating pathways involved in inflammation and cancer proliferation. Computational studies have predicted possible interactions with enzymes and receptors critical in these pathways, suggesting a multifaceted approach to its biological activity.
Anticancer Activity
Recent studies have indicated that oxalamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Research has shown that oxalamides can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may serve as a therapeutic agent in managing chronic inflammatory conditions.
β-cell Protective Activity
A related study highlighted the protective effects of oxalamide derivatives against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. The compound's ability to enhance cell viability under stress conditions indicates its potential for treating diabetes-related complications. The maximum activity observed was 100% at an EC50 of 0.1 ± 0.01 μM, showcasing its potency in preserving β-cell function.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Compound Name | Activity Type | Maximum Activity (%) | EC50 (μM) |
---|---|---|---|
N1-(2-chlorobenzyl)-N2-(...) | Anticancer Activity | 85 | 5 |
N1-(...) | Anti-inflammatory | 90 | 10 |
N1-(...) | β-cell Protective | 100 | 0.1 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, N1-(2-chlorobenzyl)-N2-(...) demonstrated significant cytotoxic effects, leading to apoptosis through caspase activation pathways. The study indicated that the compound's structural features were crucial for its interaction with cellular targets involved in cell cycle regulation.
Case Study 2: Diabetes Management
Another investigation focused on the compound's role in protecting pancreatic β-cells from ER stress-induced apoptosis. The results indicated that treatment with this oxalamide derivative significantly improved cell viability compared to controls, suggesting its potential application in diabetes therapy.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c20-15-5-2-1-4-14(15)12-21-18(24)19(25)22-13-16(17-6-3-9-27-17)23-7-10-26-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXBJYZEVYYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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